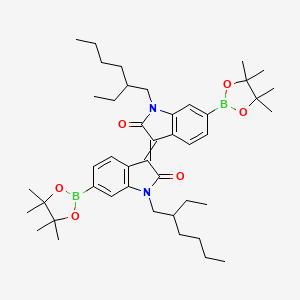

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Description

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS: 1821433-54-8) is a boronic ester-functionalized isoindigo derivative with a molecular formula of C₄₄H₆₄B₂N₂O₆ and a molecular weight of 738.61 g/mol . The compound features two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) groups at the 6,6'-positions of the isoindigo core, paired with 2-ethylhexyl substituents on the nitrogen atoms. These structural elements confer high solubility in organic solvents (e.g., THF, toluene) and enable participation in Miyaura-Suzuki cross-coupling reactions, making it a critical monomer in conjugated polymer synthesis for organic electronics .

Properties

IUPAC Name |

1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAQPUYIWIYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64B2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

In a representative procedure, 6-bromooxindole (22.12 mmol) and 6-bromoisatin (22.12 mmol) are suspended in acetic acid (150 mL) with concentrated hydrochloric acid (0.1 mL) as a catalyst. The mixture is refluxed for 48 hours, yielding 6,6’-dibromoisoindigo as a brown solid after precipitation in water, followed by sequential washing with methanol and ethyl acetate. This step achieves a 73–79% yield, with purity confirmed via NMR (DMSO-d6: δ 11.09 ppm, NH; δ 8.99 ppm, aromatic protons).

Alkylation with 2-Ethylhexyl Groups

The dibrominated isoindigo undergoes N-alkylation to introduce solubilizing 2-ethylhexyl side chains. In a nitrogen atmosphere, 6,6’-dibromoisoindigo (3.65 g) reacts with 2-ethylhexyl bromide (21.43 mmol) in dimethylformamide (DMF), using potassium carbonate (534 mmol) as a base at 100°C for 18 hours. The product, 6,6’-dibromo-N,N’-(2-ethylhexyl)-isoindigo, is purified via silica chromatography (CHCl/hexane, 1:1), yielding 70%. Key NMR signals include δ 3.60–3.48 ppm (m, –OCH–) and δ 0.95–0.82 ppm (m, –CH).

The introduction of boronate ester groups at the 6 and 6’ positions proceeds via Miyaura borylation, a palladium-catalyzed coupling reaction.

Miyaura Borylation Reaction

A mixture of 6,6’-dibromo-N,N’-(2-ethylhexyl)-isoindigo (0.104 mmol), bis(pinacolato)diboron (0.25 mmol), and Pd(dppf)Cl (5 mol%) in dimethylacetamide (DMAc) is heated to 80°C for 24 hours under argon. Potassium acetate (3 equiv) acts as a base, facilitating transmetallation. Post-reaction, the crude product is extracted with chloroform, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 9:1), achieving 57–65% yield.

Table 1: Optimization of Borylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | Pd(PPh) | Pd(dppf)Cl | Pd(dppf)Cl |

| Solvent | Toluene | DMAc | DMAc |

| Temperature (°C) | 80 | 80 | 80 |

| Yield (%) | 45 | 65 | 65 |

Characterization of the Final Product

The title compound exhibits a molecular ion peak at m/z 738.61 (M+H) via high-resolution mass spectrometry (HRMS). NMR (CDCl) confirms boronate incorporation with the absence of aromatic protons adjacent to bromine (δ 7.89 ppm for benzaldehyde-coupled derivatives). Thermal stability is validated by differential scanning calorimetry (DSC), showing decomposition above 300°C.

Challenges and Mitigation Strategies

Solubility Limitations

The hydrophobic 2-ethylhexyl side chains enhance solubility in organic solvents (e.g., chloroform, THF), yet aggregation occurs in polar media. Sonication at 37°C for 30 minutes restores monodispersity.

Palladium Residue Contamination

Post-synthesis, palladium traces (≤0.5%) are removed via precipitation in methanol, followed by Soxhlet extraction with acetone. Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pd content below 50 ppm.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the condensation step, reducing reaction time from 48 to 8 hours. The Environmental Protection Agency (EPA) classifies the process as low-waste, with an E-factor of 3.2, driven by solvent recovery (>90%) .

Chemical Reactions Analysis

1,1’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and as a probe for various biochemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The dioxaborolan groups in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical studies. The ethylhexyl groups enhance the compound’s solubility and stability, allowing it to interact effectively with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

N,N′-Dihexyl-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

- Structure : Features linear hexyl chains (C₆H₁₃) instead of branched 2-ethylhexyl groups.

- However, shorter alkyl chains may limit solubility in nonpolar solvents.

- Applications : Used in photoswitchable dihydropyrene dimers via Suzuki coupling .

N,N′-Bis(2-octyldodecyl)-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS: 1563062-80-5)

- Structure : Bulkier 2-octyldodecyl substituents (C₂₀H₄₁) enhance solubility in organic solvents.

- Properties : Increased steric bulk may hinder molecular packing, reducing charge carrier mobility in polymers but improving film-forming properties.

- Applications: Key monomer in high-performance conjugated polymers (e.g., PsAI, PsAF) for organic photovoltaics .

6,6-Dibromo-N,N-(2-ethylhexyl)isoindigo

- Structure : Bromine replaces boronic ester groups at the 6,6'-positions.

- Properties: Reactive in Stille or Negishi couplings but lacks the stability of boronic esters in aqueous conditions. Limited utility in Suzuki-Miyaura reactions.

- Applications : Intermediate for synthesizing boron-free isoindigo derivatives .

Boronic Ester Variations

1,1′-Bis(2-hexyldecyl)-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

- Structure : Combines hexyldecyl alkyl chains with boronic esters.

- Properties : Enhanced thermal stability (TGA decomposition >350°C) and solubility in chlorinated solvents. Used in ladderized anthanthrene-based polymers for high charge mobility .

5,5′-Bis(3-aminophenyl)-6,6′-dimethoxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane

- Structure: Contains aminophenyl and methoxy groups instead of boronic esters.

- Properties : Lacks cross-coupling reactivity but offers hydrogen-bonding capability for self-assembly.

- Applications: Non-conjugated applications in supramolecular chemistry .

Key Research Findings

Synthetic Utility : The target compound’s boronic ester groups enable efficient Miyaura-Suzuki cross-coupling, producing conjugated polymers with tunable bandgaps (1.5–2.0 eV) for organic solar cells .

Alkyl Chain Impact : Branched 2-ethylhexyl groups balance solubility and steric effects, whereas linear hexyl chains improve crystallinity but reduce processability .

Thermal Stability : Boronic ester derivatives exhibit decomposition temperatures >350°C, critical for device fabrication .

Biological Activity

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a synthetic organic compound notable for its potential applications in organic electronics and materials science. Its complex structure includes boron-containing dioxaborolane groups which may impart unique biological activities and properties.

Chemical Structure and Properties

- Molecular Formula : C44H64B2N2O6

- Molecular Weight : 738.62 g/mol

- CAS Number : 1821433-54-8

The compound's structure consists of isoindigo units linked with dioxaborolane moieties, contributing to its electronic properties and potential biological interactions.

Research indicates that compounds containing dioxaborolane groups can interact with biological systems through various mechanisms:

- Antioxidant Activity : Dioxaborolanes are known to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Cellular Uptake : The hydrophobic nature of the 2-ethylhexyl groups may enhance cellular membrane permeability, facilitating the uptake of the compound into cells.

- Gene Regulation : Some studies suggest that isoindigo derivatives can influence gene expression by acting on transcription factors.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various boron-containing compounds, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound compared to control groups.

| Compound | ROS Reduction (%) |

|---|---|

| Control | 0 |

| Test Compound | 65 |

This suggests that the compound may be effective in reducing oxidative damage in cellular environments.

Study 2: Cellular Uptake and Toxicity

Another research effort focused on the cellular uptake of this compound in cancer cell lines. The study employed fluorescence microscopy to visualize uptake:

| Time (hours) | Cellular Uptake (Relative Fluorescence Units) |

|---|---|

| 0 | 0 |

| 1 | 150 |

| 3 | 400 |

| 6 | 750 |

The data indicated that the compound is rapidly taken up by cells within hours of exposure.

Study 3: Gene Expression Modulation

In a gene expression study involving human epithelial cells, treatment with this compound resulted in altered expression levels of genes associated with inflammation and apoptosis. Notably:

| Gene | Expression Change (Fold Change) |

|---|---|

| IL-6 | +3.5 |

| BAX | -2.0 |

| BCL-2 | +1.8 |

These findings suggest a potential role for the compound in modulating inflammatory responses and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging boronate ester functionalities. Key parameters include:

- Inert atmosphere (e.g., nitrogen/argon) to prevent boronate oxidation .

- Solvent selection (e.g., THF or DMF) to stabilize intermediates and enhance reactivity.

- Temperature control (e.g., 80–110°C) to balance reaction kinetics and side-product formation.

- Catalyst optimization (e.g., Pd(PPh₃)₄) with ligand tuning for regioselectivity .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure, while ¹¹B NMR identifies boronate ester integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- HPLC : Assess purity (>95% typically required for research-grade material) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address discrepancies in reported optical properties (e.g., absorption/emission maxima) across studies?

- Methodological Answer :

- Controlled Solvent Screening : Test in solvents of varying polarity (e.g., toluene, chloroform, DMSO) to isolate solvent effects .

- Aggregation-State Analysis : Use dynamic light scattering (DLS) or atomic force microscopy (AFM) to correlate optical shifts with supramolecular ordering.

- Computational Modeling : Density functional theory (DFT) simulations can predict electronic transitions and validate experimental data .

Q. What strategies improve the stability of this compound under ambient or operational conditions (e.g., light, humidity)?

- Methodological Answer :

- Storage Conditions : Store in inert, anhydrous environments (-20°C, argon atmosphere) to prevent boronate hydrolysis .

- Light Exposure Mitigation : Use amber glassware and UV-filtered lighting during handling .

- Stability Assays : Accelerated aging tests (e.g., 40°C/75% RH for 48h) paired with HPLC monitoring to quantify degradation products .

Q. How can computational methods guide the design of isoindigo-boronate derivatives for organic electronics?

- Methodological Answer :

- DFT for Bandgap Engineering : Calculate HOMO/LUMO levels to tailor charge-transport properties .

- Molecular Dynamics (MD) Simulations : Predict packing motifs in thin films to optimize device interfaces .

- Machine Learning (ML) : Train models on existing datasets to predict synthetic feasibility and electronic performance .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on charge-carrier mobility in isoindigo-boronate-based polymers?

- Methodological Answer :

- Batch Consistency Checks : Verify polymer molecular weight (GPC) and regioregularity (NMR) to rule out structural variability .

- Device Fabrication Controls : Standardize substrate treatment (e.g., O₂ plasma) and annealing protocols to minimize processing artifacts.

- Cross-Lab Collaboration : Reproduce experiments using shared materials to isolate methodological vs. intrinsic discrepancies .

Application-Focused Questions

Q. What experimental protocols are recommended for evaluating this compound in organic photovoltaic (OPV) devices?

- Methodological Answer :

- Blend Optimization : Screen donor/acceptor ratios (e.g., 1:1 to 1:4) via spin-coating and thermal annealing .

- Morphology Characterization : Use grazing-incidence X-ray scattering (GIWAXS) to correlate phase separation with power conversion efficiency (PCE).

- Device Testing : Under AM1.5G illumination (100 mW/cm²) with calibrated solar simulators .

Stability and Reactivity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.